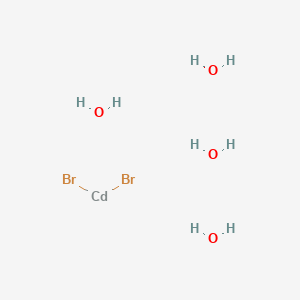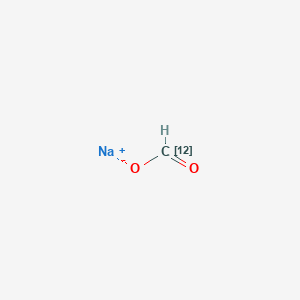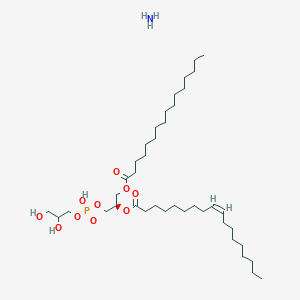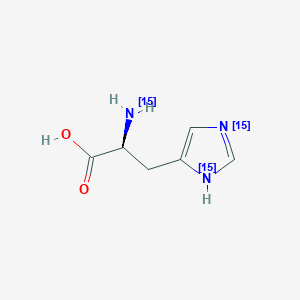
4-Methylumbelliferyl-alpha-L-rhamnopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl-alpha-L-rhamnopyranoside is a fluorogenic substrate used in various biochemical assays. It is particularly useful in the detection of enzyme activity, such as glycosidases, due to its ability to release a fluorescent product upon enzymatic cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl-alpha-L-rhamnopyranoside typically involves the glycosylation of 4-methylumbelliferone with an appropriate rhamnose donor. This reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl-alpha-L-rhamnopyranoside primarily undergoes hydrolysis reactions catalyzed by specific glycosidases. The hydrolysis results in the release of 4-methylumbelliferone, which is fluorescent and can be easily detected .
Common Reagents and Conditions
Reagents: Glycosidases, water
Conditions: Aqueous buffer solutions, typically at physiological pH and temperature
Major Products
The major product of the hydrolysis reaction is 4-methylumbelliferone, which exhibits strong fluorescence under UV light .
Scientific Research Applications
4-Methylumbelliferyl-alpha-L-rhamnopyranoside is widely used in scientific research for various applications:
Chemistry: Used as a substrate in enzyme assays to study glycosidase activity.
Biology: Employed in the detection of bacterial growth and enzyme activity in various biological samples.
Medicine: Utilized in diagnostic assays to detect specific enzyme deficiencies or activities.
Industry: Applied in food testing to detect contamination or spoilage by monitoring enzyme activity.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl-alpha-L-rhamnopyranoside involves its enzymatic cleavage by glycosidases. The enzyme hydrolyzes the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured to determine enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl-beta-D-glucuronide
- 4-Methylumbelliferyl-beta-D-galactopyranoside
- 4-Methylumbelliferyl-alpha-D-glucopyranoside
Uniqueness
4-Methylumbelliferyl-alpha-L-rhamnopyranoside is unique due to its specificity for alpha-L-rhamnosidases, making it particularly useful in assays where the detection of this specific enzyme activity is required .
Properties
IUPAC Name |
4-methyl-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKHENXHLAUMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)

![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)


